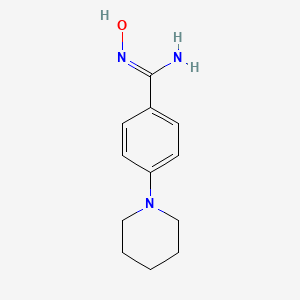![molecular formula C16H15FN4OS B2756706 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone CAS No. 2034473-75-9](/img/structure/B2756706.png)
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone is a complex organic molecule. It contains a triazole ring, a piperidine ring, and a fluorobenzo[b]thiophene group .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For instance, a new series of compounds were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Molecular Structure Analysis
The compound contains several functional groups, including a triazole ring, a piperidine ring, and a fluorobenzo[b]thiophene group . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, it could potentially participate in cyclization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its molecular structure and the NMR data . For example, the 1H NMR spectrum provides information about the hydrogen atoms in the molecule .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers synthesized a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. These derivatives were screened for invitro antibacterial and antifungal activity. The compounds exhibited significant antibacterial effects and moderate antifungal activity, comparable to standard drugs. Molecular docking studies further supported their inhibitory potency against bacterial and fungal proteins .
Antiviral Potential
While specific studies on this compound’s antiviral activity are not directly available, it’s worth noting that triazole derivatives have shown promise as antiviral agents in drug discovery . Further research could explore its potential in combating viral infections.
Materials Science Applications
N-substituted benzotriazoles, like the one , find applications in synthetic organic chemistry and materials science . Their excellent binding affinities to various proteins make them valuable building blocks for designing novel materials.
Biological and Therapeutic Implications
Piperidines, such as the piperidine moiety in this compound, are common building blocks in natural products. Some piperidine derivatives exhibit therapeutic properties, including antihypertensive, antibacterial, anti-convulsant, and anti-inflammatory activities . Investigating this compound’s potential therapeutic effects could be an exciting avenue for future research.
Broad-Spectrum Properties of 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole scaffold, present in the compound, has demonstrated diverse biological properties, including bactericidal, fungicidal, insecticidal, and anticancer activities . Researchers could explore its specific effects on various biological targets.
Other Industrial Applications
Apart from biological activity, benzotriazoles have industrial applications as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers . Investigating additional uses beyond the biological realm could reveal novel applications.
Propriétés
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4OS/c17-12-1-2-14-11(9-12)10-15(23-14)16(22)20-7-3-13(4-8-20)21-18-5-6-19-21/h1-2,5-6,9-10,13H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNPIVSRLRZDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


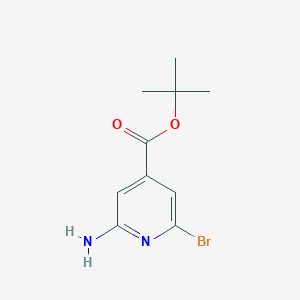
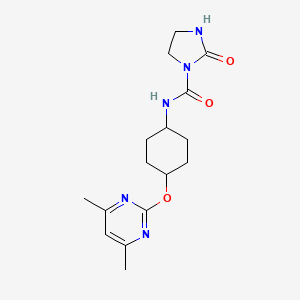
![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)
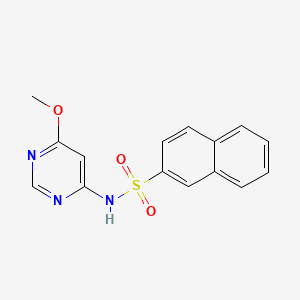
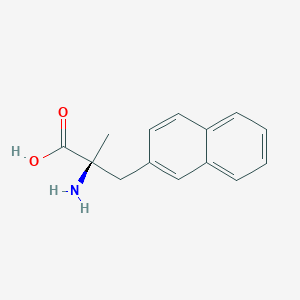
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]cyclohexanamine](/img/structure/B2756633.png)
![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)
methanone](/img/structure/B2756641.png)
![2-(4-Fluorophenyl)sulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2756642.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)
![Tert-butyl 3-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2756644.png)

